REACTION_SMILES
|
[C:2]([CH3:3])(=[O:4])[NH:5][c:6]1[cH:7][cH:8][c:9]([SH:12])[cH:10][cH:11]1.[CH3:24][CH2:25][OH:26].[Cl:13][c:14]1[cH:15][cH:16][c:17]([N+:21](=[O:22])[O-:23])[c:18]([NH2:19])[cH:20]1.[Na:1]>>[C:2]([CH3:3])(=[O:4])[NH:5][c:6]1[cH:7][cH:8][c:9]([S:12][c:14]2[cH:15][cH:16][c:17]([N+:21](=[O:22])[O-:23])[c:18]([NH2:19])[cH:20]2)[cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)Nc1ccc(S)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1cc(Cl)ccc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)Nc1ccc(Sc2ccc([N+](=O)[O-])c(N)c2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |